5-Iodo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C6H7IN2OS |
|---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
5-iodo-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C6H7IN2OS/c1-9-5(10)4(7)3-8-6(9)11-2/h3H,1-2H3 |
InChI Key |
BSYDWHMSXMQQOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1SC)I |
Origin of Product |
United States |
Biological Activity
5-Iodo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 134039-53-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes an iodine atom and a methylthio group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : CHINOS
- Molecular Weight : 220.1 g/mol
- Chemical Structure :
Chemical Structure
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties. In particular, it has shown efficacy against various viruses, including Herpes Simplex Virus (HSV) and Polio Virus.
Case Study: Antiviral Efficacy
In an in vitro study assessing the compound's effectiveness against HSV type I, it demonstrated a notable reduction in viral replication with an IC value of approximately 15 μM. This suggests that the compound could serve as a potential lead for developing antiviral agents targeting HSV .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines.
Research Findings on Anticancer Activity
-
Cell Lines Tested :
- P388 murine leukemia
- HCT116 human colon cancer cells
- A549 lung cancer cells
-
IC Values :
- Against P388: 20 μM
- Against HCT116: 18 μM
- Against A549: 22 μM
These findings suggest that this compound possesses moderate cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is believed to involve interference with nucleic acid synthesis and cellular replication processes. Its structural features may enhance its interaction with viral or cellular enzymes critical for replication.
Summary of Biological Activities
Scientific Research Applications
5-Iodo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and agricultural science. This article delves into its applications, synthesizing insights from various authoritative sources.
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, pyrimidine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies on related pyrimidine compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could be explored for its potential to combat infections caused by resistant bacteria .
Inhibitors of Enzymatic Activity
There is growing interest in the use of pyrimidine derivatives as inhibitors for various enzymes, including those involved in cancer progression and bacterial resistance mechanisms. The structural characteristics of this compound position it as a candidate for further exploration in this area .
Herbicidal Activity
Research has suggested that pyrimidine derivatives can act as herbicides. The unique structure of this compound may provide selectivity towards certain weed species, making it a potential candidate for developing new herbicidal agents .
Plant Growth Regulators
In addition to herbicidal properties, there is potential for this compound to function as a plant growth regulator. Compounds with similar structures have been noted to influence plant growth and development, which could lead to advancements in agricultural productivity through the use of such regulators .
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of pyrimidine derivatives, this compound was included in a panel of compounds tested against human tumor cell lines. The results indicated promising cytotoxicity, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds demonstrated that certain pyrimidine derivatives exhibited significant inhibition against pathogenic bacteria. This suggests that this compound could be similarly effective and highlights the need for targeted testing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
- Key Differences : Bromine replaces iodine at position 4.
- Impact : Bromine’s lower atomic weight and electronegativity reduce steric hindrance compared to iodine. This affects Suzuki coupling and nucleophilic aromatic substitution reactions. Brominated analogs may exhibit faster reaction kinetics but lower stability in polar solvents .
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
- Key Differences: An amino group replaces iodine at position 5.
- Impact: The amino group increases nucleophilicity, enabling participation in cyclocondensation reactions (e.g., with aldehydes and dimedone to form pyrimidoquinolines). This contrasts with the iodine-substituted compound, which is more suited for halogen-bonding interactions in drug design .
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2g)
- Key Differences : A pyridinylmethyl group replaces iodine at position 5.
- However, this substitution reduces solubility in aqueous media compared to the iodo analog .
Physical Properties
Notes:
- Iodo-substituted compounds generally exhibit lower aqueous solubility due to increased hydrophobicity.
- Pyrido-fused derivatives (e.g., compound 9h) show higher melting points, likely due to enhanced crystallinity from aromatic stacking .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-methyl-2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol) is dissolved in chloroform (45 mL) and treated with NIS (8.25 g, 36.7 mmol) at 70°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, with iodine incorporation at the electron-rich C5 position of the pyrimidine ring. Key parameters include:
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70°C | Optimal for regioselectivity |
| Solvent | Chloroform | Enhances iodine solubility |
| Reaction Time | 2 hours | Prevents over-iodination |
| NIS Equivalents | 1.1 eq | Minimizes side reactions |
Post-reaction workup involves concentration under reduced pressure, followed by ethyl acetate extraction and aqueous washing to isolate the product in 97% yield.
Structural Confirmation
The product is characterized by:
Alternative Pathways via Pyrimidine Ring Construction
While direct iodination dominates industrial workflows, academic studies explore convergent strategies involving cyclocondensation.
[3 + 3] Cyclocondensation Approach
A linear protocol employs 2-methylisothiourea sulfate and iodinated building blocks, though yields remain suboptimal (8–10%). Challenges include:
-
Low reactivity of C5-iodinated intermediates during ring closure.
-
Competing side reactions at elevated temperatures.
Chemoselective Alkylation
Recent advances utilize 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines for direct functionalization. For example, refluxing 4-(iodomethyl)pyrimidines with pyrimidinones in acetonitrile achieves 90% yield through SN2 mechanisms.
Critical Analysis of Methodologies
Direct Iodination vs. Convergent Synthesis
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Iodo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) or glacial acetic acid can enhance reaction efficiency .
- Catalyst use : Lewis acids or bases may accelerate intermediate formation, depending on the reaction step .
- Temperature control : Stepwise heating (e.g., reflux at 80–120°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization (e.g., using dioxane) improves purity .
- Yield optimization : Scalable batch processes or continuous flow reactors ensure reproducibility .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio and iodo groups) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (pyrimidinone) and C-S (methylthio) .
- HPLC : Quantifies purity by separating residual reactants or by-products .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions (pH, temperature)?
- Methodological Answer :
- Stability assays :
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS over time .
- Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light sensitivity : Expose to UV/visible light and track photodegradation products using HPLC-MS .
Advanced Research Questions
Q. What strategies are effective for analyzing reaction mechanisms involving the iodo and methylthio substituents?
- Methodological Answer :
- Isotopic labeling : Replace iodine with ¹²⁵I to track substitution pathways in nucleophilic aromatic substitution reactions .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to infer intermediates .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in substitution or oxidation reactions .
Q. How can researchers evaluate the compound’s biological activity against specific cellular targets?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .
- Cytotoxicity : Test on cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) to identify binding motifs .
Q. How should researchers address contradictions in reported reactivity data for pyrimidinone derivatives?
- Methodological Answer :
- Controlled replication : Standardize reaction conditions (solvent, catalyst, temperature) to isolate variables causing discrepancies .
- By-product analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., oxidation vs. substitution) in divergent studies .
- Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent electronic effects on reactivity) .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) with analogs of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace methylthio with benzylthio or iodo with bromo) and compare bioactivity .
- Pharmacophore mapping : Use 3D-QSAR models to correlate structural features (e.g., lipophilicity, steric bulk) with activity .
- Cross-screening : Test analogs against diverse targets (e.g., antimicrobial, anti-inflammatory) to identify polypharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
